2-(Pyrrolidin-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. This compound features a pyrrolidine ring attached to a pyridine structure, specifically at the 3-position of the pyridine. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, often involving reactions between pyridine derivatives and amines. It falls under the category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements in a ring structure.
The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine can be accomplished through several methods:
2-(Pyrrolidin-1-yl)pyridin-3-amine can participate in various chemical reactions:
The mechanism of action for 2-(Pyrrolidin-1-yl)pyridin-3-amine largely depends on its biological targets. It may interact with specific receptors or enzymes within biological systems, potentially influencing signaling pathways or metabolic processes. For example, its structure allows it to mimic natural substrates or ligands, which may lead to modulation of biological activity.
The physical properties of 2-(Pyrrolidin-1-yl)pyridin-3-amine include:
Chemical properties include:
2-(Pyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:
Pyrrolidine-pyridine hybrids exploit complementary pharmacological features: the pyrrolidine ring provides sp³-hybridized carbon atoms that enable three-dimensional exploration of pharmacophore space, enhance solubility through nitrogen basicity, and introduce chiral centers critical for enantioselective target binding [7]. Concurrently, the pyridine ring acts as a hydrogen-bond acceptor, improves membrane permeability via moderate lipophilicity, and serves as a versatile platform for synthetic derivatization. The non-planar "pseudorotation" of pyrrolidine allows these hybrids to adopt multiple bioactive conformations, optimizing interactions with diverse biological targets like kinases, GPCRs, and ion channels .
Medicinal chemistry optimization of these scaffolds focuses on three strategic regions:
Table 2: Structure-Activity Relationship (SAR) Trends in Pyrrolidine-Pyridine Bioactives
Modification Site | Structural Change | Biological Impact | Example Compound |
---|---|---|---|
Pyrrolidine C2/C5 | Methyl groups | Increased metabolic stability | Proline derivatives |
Pyridine C3 | Amino group (as in target) | Enhanced H-bond donation; kinase inhibition | 2-(Pyrrolidin-1-yl)pyridin-3-amine |
Pyrrolidine N | Aryl sulfonamides | Improved tyrosine kinase selectivity | FMS inhibitors [7] |
Linker geometry | Ortho vs. meta substitution | Altered target engagement (e.g., 100x FLT3 potency) | Midostaurin analogs [8] |
2-Aminopyridine emerged as a privileged scaffold in medicinal chemistry following the discovery of its CNS bioactivity in the mid-20th century. Early derivatives like piribedil (dopamine agonist) demonstrated the pharmacophore's ability to cross the blood-brain barrier [8]. The 1980s saw 2-aminopyridines developed as antihistamines (e.g., terfenadine) and kinase inhibitors, capitalizing on the amino group's capacity for hinge-region binding in ATP sites. Contemporary drug discovery leverages this motif in targeted oncology agents, with FDA-approved drugs like lorlatinib (ALK/ROS1 inhibitor) and osimertinib (EGFR T790M inhibitor) featuring 2-aminopyridine as a key binding element [8].
The strategic incorporation of pyrrolidine at pyridine-C2 began in the 2000s to address limitations of earlier aminopyridine drugs:
Synthetic methodologies evolved from classical nucleophilic aromatic substitution (SNAr) using 2-fluoropyridin-3-amines to modern transition-metal catalyzed aminations and microwave-assisted synthesis, significantly improving yields of target hybrids like 2-(pyrrolidin-1-yl)pyridin-3-amine [6].
This compound (C₉H₁₃N₃, MW 163.22 g/mol) features a dual hydrogen-bonding landscape: the pyridin-3-amine group serves as both H-bond donor (-NH₂) and acceptor (pyridine N), while the pyrrolidine nitrogen acts as a strong base (calculated pKa ~10) capable of salt bridge formation. Its molecular topology enables bidentate binding to biological targets, as evidenced in crystallographic studies of analogous kinase inhibitors [7]. The compound exists as a racemate due to pyramidal inversion at pyrrolidine nitrogen, though restricted rotation creates atropisomeric conformers in substituted derivatives.
Computational analysis predicts favorable drug-like properties:
Table 3: "Designer" Application Profile of 2-(Pyrrolidin-1-yl)pyridin-3-amine
Design Objective | Structural Rationale | Representative Targets |
---|---|---|
Kinase inhibitor cores | H-bond donation to hinge region via 3-amino group | ALK, FLT3, CSF1R [7] [8] |
GPCR ligand scaffolds | Protonatable nitrogen for salt bridge with Asp3.32 | Histamine, dopamine receptors |
Antibacterial agents | Chelation of essential metal ions in bacterial enzymes | DNA gyrase, topoisomerase IV |
Antidiabetic compounds | Polar interactions with PPARγ or DPP-4 catalytic sites | PPARγ, DPP-4 |
PET tracer development | N-15 labeling potential for brain permeability studies | CSF1R imaging agents [7] |
Future research directions focus on stereoselective synthesis (e.g., chiral auxiliaries or enzymatic resolution), spiro-fused derivatives to constrain conformation, and polypharmacology optimization through rational substitution patterns. The compound's synthetic versatility—demonstrated by its commercial availability as a building block (CAS 16770898)—positions it as a key structural template for next-generation therapeutics targeting protein-protein interactions and allosteric binding sites [3] .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7